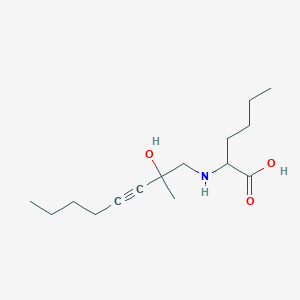
N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, commonly known as L-NOARG, is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) plays a critical role in various physiological and pathological processes, and its inhibition has become a promising therapeutic target for several diseases. L-NOARG has been extensively studied for its potential therapeutic applications in cardiovascular, neurological, and inflammatory disorders.
Mechanism of Action
L-NOARG inhibits N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, which is responsible for the production of NO from L-arginine. By inhibiting N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, L-NOARG reduces the production of NO and its downstream effects. The inhibition of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine by L-NOARG is reversible and competitive, meaning that it competes with L-arginine for the active site of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine.
Biochemical and Physiological Effects:
L-NOARG has been shown to have various biochemical and physiological effects. It has been reported to decrease blood pressure, inhibit platelet aggregation, reduce inflammation, and modulate neurotransmission. L-NOARG has also been shown to have anti-cancer properties by inhibiting tumor growth and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using L-NOARG in lab experiments is its potency and specificity towards N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine inhibition. It is also readily available and easy to synthesize. However, L-NOARG has some limitations, including its short half-life and potential off-target effects. It is also important to note that the effects of L-NOARG may vary depending on the experimental conditions and the type of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine being inhibited.
Future Directions
There are several future directions for the use of L-NOARG in scientific research. One potential area of research is the development of NO-based therapies for various diseases, including cardiovascular, neurological, and inflammatory disorders. Another area of research is the investigation of the role of NO in cancer and the development of NO-based cancer therapies. Additionally, further studies are needed to elucidate the precise mechanisms of action of L-NOARG and its potential off-target effects.
Synthesis Methods
L-NOARG can be synthesized by reacting L-norleucine with 2-hydroxy-2-methyl-3-butyn-2-ol in the presence of a base catalyst, followed by esterification with an acid chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
L-NOARG has been widely used in scientific research to investigate the role of NO in various physiological and pathological processes. It has been used to study the mechanisms of NO-mediated vasodilation, neurotransmission, and inflammation. L-NOARG has also been used to investigate the role of NO in cancer and to develop NO-based cancer therapies.
properties
IUPAC Name |
2-[(2-hydroxy-2-methyloct-3-ynyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-4-6-8-9-11-15(3,19)12-16-13(14(17)18)10-7-5-2/h13,16,19H,4-8,10,12H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXWNBYAIDCPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(C)(CNC(CCCC)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxy-2-methyloct-3-ynyl)amino]hexanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6136822.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6136826.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136844.png)
![2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)
![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)